molecular formula C15H22ClNO B12544132 N-(2-Chlorophenyl)nonanamide CAS No. 143943-85-5

N-(2-Chlorophenyl)nonanamide

Cat. No.: B12544132
CAS No.: 143943-85-5
M. Wt: 267.79 g/mol
InChI Key: QXQGCHLLWMTKSC-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)nonanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nonanamide backbone with a 2-chlorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)nonanamide typically involves the reaction of 2-chloroaniline with nonanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)nonanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid.

    Reduction: Formation of N-(2-chlorophenyl)nonanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)nonanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)acetamide
  • N-(2-Chlorophenyl)benzamide
  • N-(2-Chlorophenyl)butanamide

Uniqueness

N-(2-Chlorophenyl)nonanamide is unique due to its longer alkyl chain compared to similar compounds. This structural difference can influence its physical and chemical properties, such as solubility, melting point, and reactivity. Additionally, the presence of the 2-chlorophenyl group can impart specific biological activities that are distinct from other related compounds.

Properties

CAS No.

143943-85-5

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

N-(2-chlorophenyl)nonanamide

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-12-15(18)17-14-11-9-8-10-13(14)16/h8-11H,2-7,12H2,1H3,(H,17,18)

InChI Key

QXQGCHLLWMTKSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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